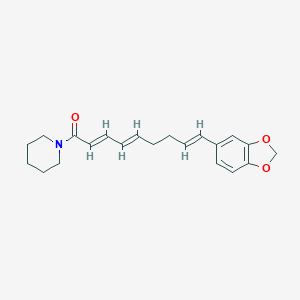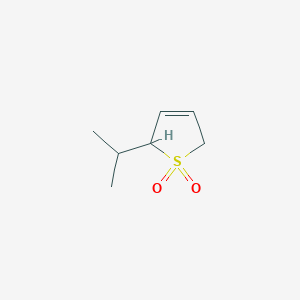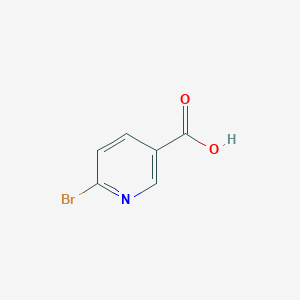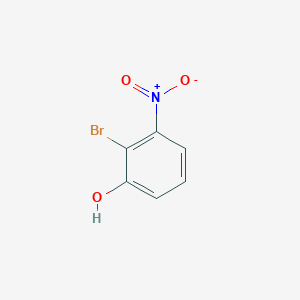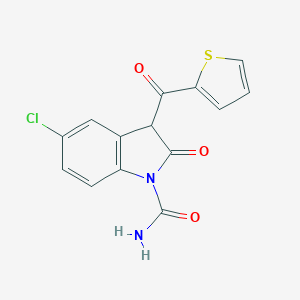
2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide
Vue d'ensemble
Description
2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a wide range of physiological processes, including immune response, inflammation, and cell growth and differentiation. In
Applications De Recherche Scientifique
Synthesis and Labeling
- A [14C]-labelled form of a compound structurally similar to 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide was synthesized for pharmacokinetic studies, highlighting its potential application in drug development and research. The specific activity of the synthesized product was 359 MBq/mmol (Giraud et al., 2000).
Allosteric Modulation
- Structural requirements of indole-2-carboxamides for allosteric modulation of cannabinoid type 1 receptor (CB1) were studied. This research illustrates the importance of chemical functionalities in compounds like 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide in targeting specific receptors (Khurana et al., 2014).
Anticancer Applications
- Indole-based compounds similar to the subject compound demonstrated proapoptotic activity against melanoma cell lines, indicating their potential in cancer research and treatment (Yılmaz et al., 2015).
Antioxidant and Antimicrobial Activities
- Schiff bases containing indole moiety, related to the compound , were evaluated for antioxidant and antimicrobial activities. This signifies the compound's potential use in the development of new therapeutic agents (Saundane & Mathada, 2015).
Anti-inflammatory Properties
- A compound closely related to 2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide was tested for its effects on pro-inflammatory arachidonic acid metabolites, demonstrating potential anti-inflammatory properties (Moilanen et al., 1988).
Serine Protease Inhibition
- Novel tricyclic ring systems derived from oxindoles, related to the compound, were designed as serine protease inhibitors. This indicates its potential application in enzyme inhibition research (Gallaschun & Schnur, 1992).
Antimicrobial Activity
- The antimicrobial activity of novel compounds synthesized from indole-3-carbaldehyde, similar to the compound , was screened, highlighting its potential use in antimicrobial research (Muralikrishna et al., 2014).
Pesticide Intermediate
- 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of pesticide Indoxacarb and structurally similar to the compound, was synthesized, indicating potential agricultural applications (Jing, 2012).
Propriétés
Numéro CAS |
100599-27-7 |
|---|---|
Nom du produit |
2,3-Dihydro-5-chloro-2-oxo-3-(2-thienylcarbonyl)-1H-indole-1-carboxamide |
Formule moléculaire |
C14H9ClN2O3S |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
5-chloro-2-oxo-3-(thiophene-2-carbonyl)-3H-indole-1-carboxamide |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,11H,(H2,16,20) |
Clé InChI |
IGPDWKCUDHIIRL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

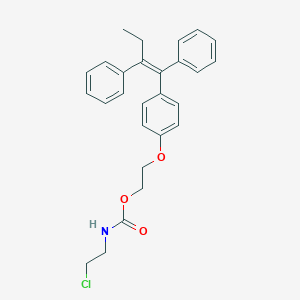
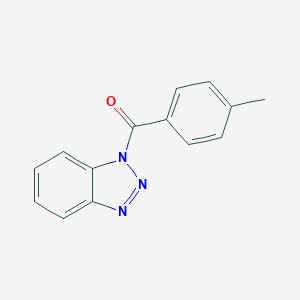
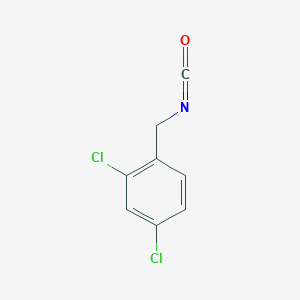
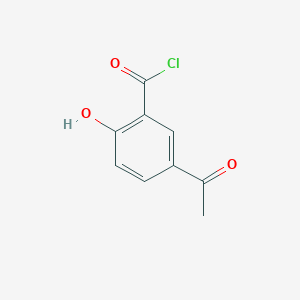
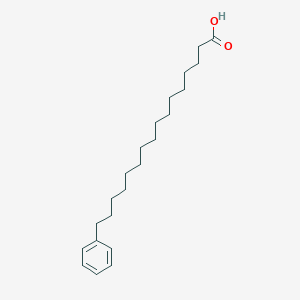
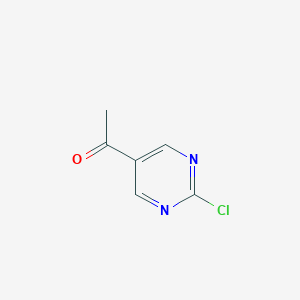
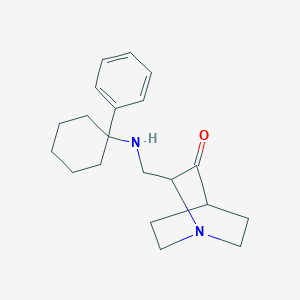
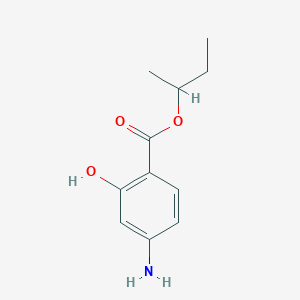
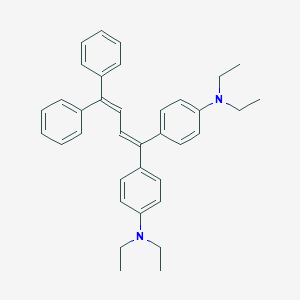
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
